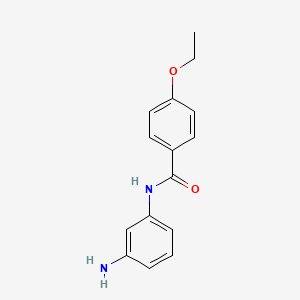![molecular formula C13H15F3N2O B3072060 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1016512-40-5](/img/structure/B3072060.png)
1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane
Descripción general
Descripción
The compound “1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane” is likely a benzoyl derivative of 1,4-diazepane, with a trifluoromethyl group attached to the benzoyl moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 4-(Trifluoromethyl)benzoyl chloride, which is an important raw material and intermediate used in Organic Synthesis .Molecular Structure Analysis
The compound likely contains a seven-membered diazepane ring attached to a benzoyl group, which in turn has a trifluoromethyl group attached to it .Chemical Reactions Analysis
The compound, due to the presence of the benzoyl group, might undergo reactions typical of carbonyl compounds. The trifluoromethyl group might also influence the reactivity of the compound .Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression and is overexpressed in many types of cancer. Inhibition of HDAC leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its antitumor and antiviral activity, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the development of drugs for the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. This compound also has a unique structure and properties that make it a promising candidate for drug discovery and other scientific research applications. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane. One of the most significant directions is the development of this compound-based drugs for the treatment of cancer and viral infections. Another direction is the exploration of the mechanism of action of this compound and the identification of other potential targets for the compound. Additionally, the development of new synthesis methods for this compound may allow for the production of derivatives with enhanced properties and activities.
Conclusion:
This compound is a novel compound that has shown promising results in various scientific research applications. The synthesis of this compound is relatively simple, and the compound has a unique structure and properties that make it a potential candidate for drug discovery and other scientific research applications. This compound has significant biochemical and physiological effects, including antitumor, antiviral, anti-inflammatory, and analgesic activity. The development of this compound-based drugs and the exploration of the mechanism of action of this compound are promising future directions for research and development in this field.
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug discovery. This compound has been shown to have potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. This compound has also been shown to have antiviral activity against the hepatitis C virus and may be a potential treatment for hepatitis C.
Safety and Hazards
Propiedades
IUPAC Name |
1,4-diazepan-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-10(3-5-11)12(19)18-8-1-6-17-7-9-18/h2-5,17H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTADPKATNWIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)
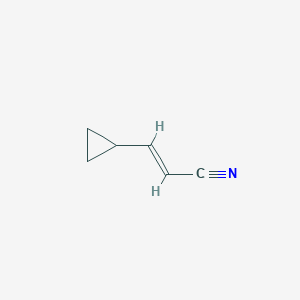
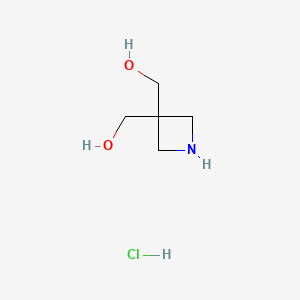
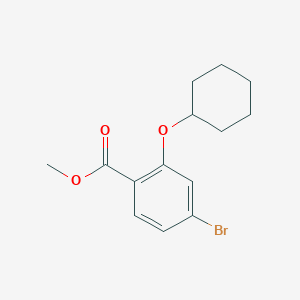

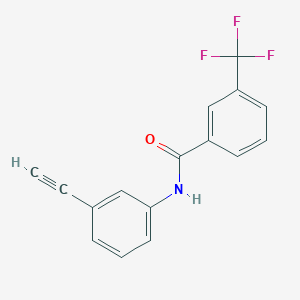


![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
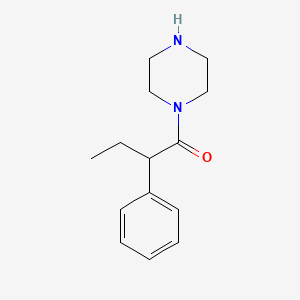
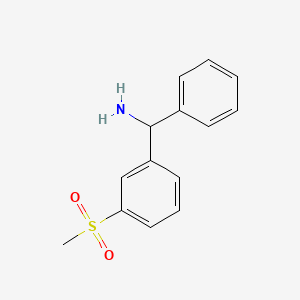
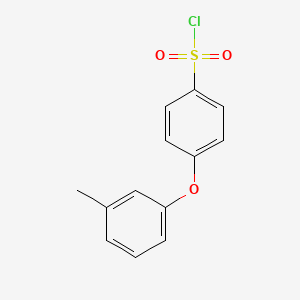
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
